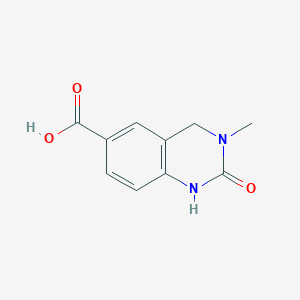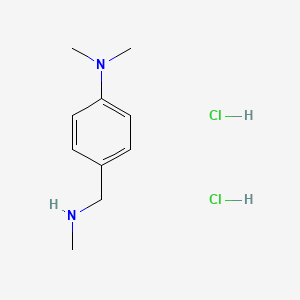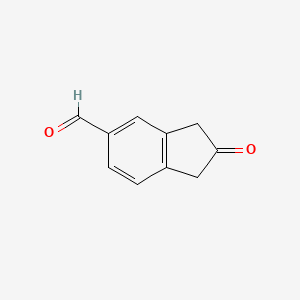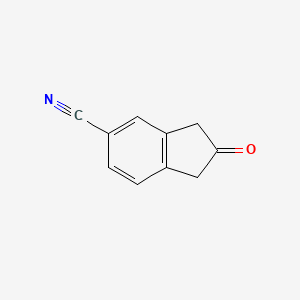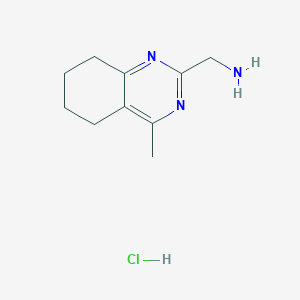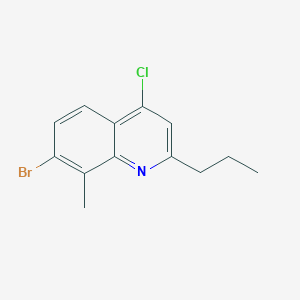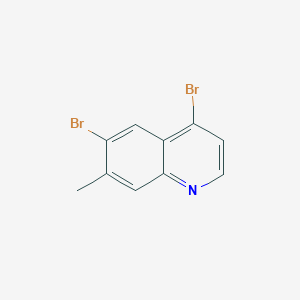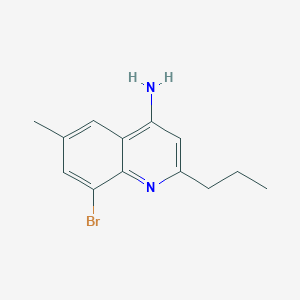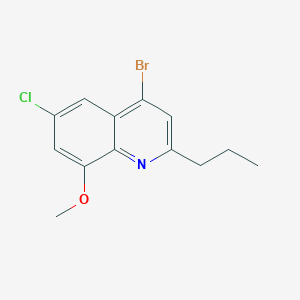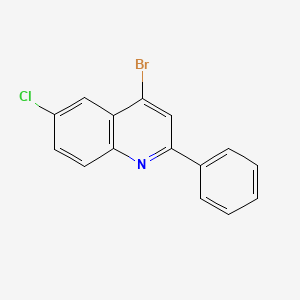
4-Bromo-6-chloro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinoline derivatives .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-chloro-2-phenylquinoline consists of a benzene ring fused with a pyridine moiety. The characteristic double-ring system makes it an essential segment in both natural and synthetic compounds .
Chemical Reactions Analysis
Safety and Hazards
- Hazard Statements : H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long-lasting harmful effects to aquatic life) .
- Precautionary Statements : P280 (Wear protective gloves/eye protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
properties
CAS RN |
1189105-92-7 |
|---|---|
Product Name |
4-Bromo-6-chloro-2-phenylquinoline |
Molecular Formula |
C15H9BrClN |
Molecular Weight |
318.59 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
InChI Key |
DUTNPQMGMAONLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



